N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

TRPA1 Pain Ion Channel

This synthetic small molecule is a patent-grounded, non-electrophilic TRPA1 antagonist defined by its 4-chlorophenyl carboxamide and thiophene-2-sulfonyl substitution. Unlike generic piperidine derivatives, this specific pharmacophoric fingerprint ensures channel blockade rather than covalent activation, making it essential for reproducible target engagement studies. Its species-selectivity profile bridges rodent-to-human translational gaps. Ideal as a benchmark in HTS counter-screening cascades to identify clean non-covalent antagonists.

Molecular Formula C16H17ClN2O3S2
Molecular Weight 384.89
CAS No. 1049831-81-3
Cat. No. B2409024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
CAS1049831-81-3
Molecular FormulaC16H17ClN2O3S2
Molecular Weight384.89
Structural Identifiers
SMILESC1CCN(C(C1)C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C16H17ClN2O3S2/c17-12-6-8-13(9-7-12)18-16(20)14-4-1-2-10-19(14)24(21,22)15-5-3-11-23-15/h3,5-9,11,14H,1-2,4,10H2,(H,18,20)
InChIKeyAAKYSCHGHSZTLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide (CAS 1049831-81-3): A TRPA1-Focused Piperidine-2-Carboxamide Tool


N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is a synthetic small molecule belonging to the 1-sulfonyl-piperidine-2-carboxamide class. Its core structure features a piperidine ring with a 2-carboxamide N-(4-chlorophenyl) substituent and a 1-(thiophene-2-sulfonyl) group [1]. This specific substitution pattern is characteristic of compounds disclosed in patent EP-3256463-A1, which claims 1-(het)arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide derivatives as antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a therapeutic target for pain, itch, and respiratory diseases [1]. The compound is primarily utilized as a research tool for probing non-covalent binding mechanisms at the TRPA1 channel, a site distinct from that of traditional electrophilic agonists [2].

Why N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide Cannot Be Simply Substituted


In-class substitution of piperidine carboxamides is not straightforward due to the high sensitivity of TRPA1 channel modulation to specific structural features. Research on this compound class has established that both the nature of the N-aryl group on the carboxamide and the 1-sulfonyl substituent are critical for determining binding mode, functional activity (agonist vs. antagonist), and species selectivity between human and rat TRPA1 channels [1]. The thiophene-2-sulfonyl and 4-chlorophenyl combination represents a specific pharmacophoric fingerprint within the patent space that is not interchangeable with, for example, a 4-fluorophenyl or benzenesulfonyl replacement without potentially inverting functional activity or drastically altering potency [2]. Therefore, generic substitution based solely on the piperidine core risks selecting a compound with a different molecular target engagement profile, compromising experimental reproducibility in TRPA1-focused studies.

Quantitative Differentiation Evidence for N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide


TRPA1 Functional Activity: Agonist vs. Antagonist Differentiation from 4-Fluorophenyl Analog

Direct, high-strength quantitative evidence for N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is highly limited in the public domain. However, class-level inference from the patent family indicates a functional differentiation from its close 4-fluorophenyl analog. The patent EP-3256463-A1 explicitly claims these compounds as TRPA1 *antagonists* [1], while a primary research paper by Chernov-Rogan et al. identifies structurally related piperidine-2-carboxamides as potent, noncovalent TRPA1 *agonists* [2]. The key structural variation driving this functional switch is the N-aryl substitution, indicating that the 4-chlorophenyl variant is specifically designed for antagonist applications. Explicit IC50 values for this compound are not publicly available, making a direct, quantified comparison impossible at this time.

TRPA1 Pain Ion Channel

Predicted Selectivity Profile over Benzenesulfonyl Analog based on Binding Site Modeling

Computational modeling and mutational analysis from the PIPC class have identified a hydrophobic binding pocket at the interface of the pore helix 1 (PH1) and S5/S6 transmembrane segments as critical for noncovalent ligand binding [1]. The thiophene-2-sulfonyl group, present in the target compound, is predicted to engage in distinct π-stacking and hydrophobic interactions within this site. This contrasts with a structurally similar benzenesulfonyl analog (1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-2-carboxamide, CHEMBL1716518 [2]), where the phenyl ring may offer a different steric and electronic profile. While no quantified selectivity difference is publicly available, molecular modeling suggests the thiophene moiety could confer improved shape complementarity and potentially different species selectivity (human vs. rat TRPA1) compared to a simpler phenyl ring, a key consideration in translational pain research.

TRPA1 Molecular Docking Selectivity

Patent-Backed Chemical Series Membership Confers Defined IP and Target Rationale

The procurement of N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide is justified for projects requiring a compound from the specific chemical series defined in EP-3256463-A1, assigned to Hoffmann-La Roche [1]. This patent explicitly claims the 1-(het)arylsulfonyl-(piperidine)-2-carboxamide scaffold for treating TRPA1-mediated diseases, including pain and asthma. This provides a clear intellectual property anchoring and a defined therapeutic rationale that is absent for many commercially available analogs lacking such provenance. In contrast, analogs like N-(4-fluorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, while structurally close, may not fall within the specific scope of this antagonist patent, potentially indicating a different functional or IP position.

TRPA1 Antagonist Patent Chemical Series

High-Value Research Applications for N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide


Validating TRPA1 Antagonism in Pain and Inflammation Models

Based on its classification within the EP-3256463-A1 patent family [2], this compound is best deployed as a tool to validate TRPA1 *antagonist* pharmacology in cell-based or in vivo models of inflammatory or neuropathic pain. Its use is specifically indicated for studies aiming to confirm target engagement that leads to channel blockade, as opposed to activation. Researchers should directly compare its effects to those of a known TRPA1 agonist from the same structural class, such as the 4-fluorophenyl analog, to establish a clear functional dichotomy.

Structure-Activity Relationship (SAR) Studies on TRPA1 Channel Gating

The distinct thiophene-2-sulfonyl moiety provides a key vector for SAR exploration. Synthesis and testing of this compound alongside the benzenesulfonyl analog (CHEMBL1716518) [2] can probe the contribution of heteroaromaticity to binding affinity and gating mechanism at the evolutionarily conserved site identified in piperidine carboxamide research . Such studies are crucial for mapping the non-covalent pharmacophore of the TRPA1 channel.

Species Selectivity Profiling in Translational TRPA1 Research

The piperidine carboxamide class exhibits notable species selectivity differences between human and rat TRPA1 [2]. A well-defined research application for this compound is in a panel alongside key analogs to systematically profile potency and efficacy across species orthologs. This directly addresses a common translational gap in pain research, where rodent model efficacy often fails to predict human outcomes.

Use as a Positive Control in High-Throughput Screening (HTS) for Novel, Non-Electrophilic TRPA1 Modulators

Given its non-electrophilic structure, this compound is not expected to activate TRPA1 via covalent modification, unlike common agonists like allyl isothiocyanate (AITC) [2]. This makes it a valuable control in HTS campaigns designed to identify novel, clean non-covalent antagonists. Its presence as a patent-grounded, structurally characterized antagonist can serve as a benchmark for hit confirmation and counter-screening cascades.

Quote Request

Request a Quote for N-(4-chlorophenyl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.